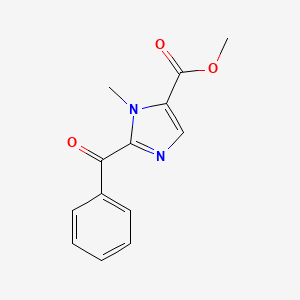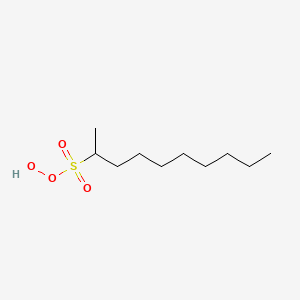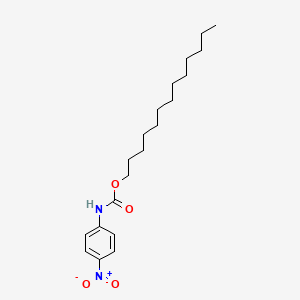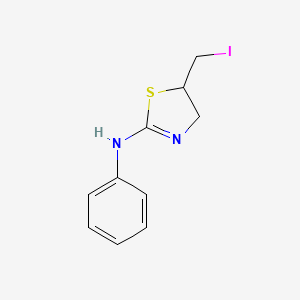
1H-Imidazole-5-carboxylic acid, 2-benzoyl-1-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-5-carboxylic acid, 2-benzoyl-1-methyl-, methyl ester is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-5-carboxylic acid, 2-benzoyl-1-methyl-, methyl ester typically involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and the use of environmentally friendly catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole-5-carboxylic acid, 2-benzoyl-1-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Applications De Recherche Scientifique
1H-Imidazole-5-carboxylic acid, 2-benzoyl-1-methyl-, methyl ester has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Imidazole-5-carboxylic acid, 2-benzoyl-1-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal centers, affecting various biological pathways .
Comparaison Avec Des Composés Similaires
- 1-Methyl-1H-imidazole-5-carboxylic acid
- 1-Benzyl-5-hydroxymethyl-1H-imidazole
- 2-Substituted-1H-benzimidazole derivatives
Comparison: 1H-Imidazole-5-carboxylic acid, 2-benzoyl-1-methyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, this compound may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
166332-53-2 |
|---|---|
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
methyl 2-benzoyl-3-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-15-10(13(17)18-2)8-14-12(15)11(16)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
UTWZFEXPWHNSNV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1C(=O)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)








![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)

